Pyrrolidine-3-carboxylic acid diethylamide HCl Pyrrolidine-3-carboxylic acid diethylamide HCl
Brand Name: Vulcanchem
CAS No.: 591781-14-5
VCID: VC2903213
InChI: InChI=1S/C9H18N2O.ClH/c1-3-11(4-2)9(12)8-5-6-10-7-8;/h8,10H,3-7H2,1-2H3;1H
SMILES: CCN(CC)C(=O)C1CCNC1.Cl
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol

Pyrrolidine-3-carboxylic acid diethylamide HCl

CAS No.: 591781-14-5

Cat. No.: VC2903213

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine-3-carboxylic acid diethylamide HCl - 591781-14-5

Specification

CAS No. 591781-14-5
Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
IUPAC Name N,N-diethylpyrrolidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C9H18N2O.ClH/c1-3-11(4-2)9(12)8-5-6-10-7-8;/h8,10H,3-7H2,1-2H3;1H
Standard InChI Key WIFDJLXAQYBDHH-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1CCNC1.Cl
Canonical SMILES CCN(CC)C(=O)C1CCNC1.Cl

Introduction

Chemical Identity and Structure

Pyrrolidine-3-carboxylic acid diethylamide hydrochloride (CAS No. 591781-14-5) is a derivative of pyrrolidine-3-carboxylic acid, commonly known as beta-proline. The compound features a pyrrolidine ring with a carboxylic acid group at the 3-position that has been converted to a diethylamide functionality, and is present as a hydrochloride salt. This structural arrangement confers distinctive chemical and biological properties that differentiate it from related compounds .

Basic Chemical Properties

Table 1: Chemical Identity and Properties of Pyrrolidine-3-carboxylic acid diethylamide HCl

PropertyValue
Chemical NamePyrrolidine-3-carboxylic acid diethylamide hydrochloride
CAS Registry Number591781-14-5
Molecular FormulaC₉H₁₉ClN₂O
Molecular Weight206.71 g/mol
SMILES NotationO=C(C1CNCC1)N(CC)CC.[H]Cl
Structural ClassificationBeta-proline derivative

The compound's structure incorporates a pyrrolidine ring system with a diethylamide group attached at the 3-position. This amide bond formation represents a significant modification to the parent beta-proline structure, converting the carboxylic acid functionality into a tertiary amide .

Relationship to Beta-Proline Derivatives

Pyrrolidine-3-carboxylic acid diethylamide hydrochloride belongs to the broader family of beta-proline derivatives. These compounds have garnered significant attention in pharmaceutical research and medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Market Context and Significance

The global proline market, which encompasses various derivatives including beta-proline compounds, was valued at approximately USD 268 million as of recent assessments, with projections indicating growth to USD 363 million at a compound annual growth rate (CAGR) of 5.2%. This market trajectory underscores the commercial and scientific importance of compounds within this chemical space .

Pyrrolidine-3-carboxylic acid derivatives serve multiple functions across industries:

  • As bioactive compounds in pharmaceutical formulations

  • As catalysts for various chemical transformations

  • As building blocks for more complex molecular structures

Synthetic Approaches

The synthesis of pyrrolidine-3-carboxylic acid diethylamide hydrochloride builds upon innovative approaches developed for beta-proline derivatives. Traditional synthetic methods for related compounds have historically been characterized by time-consuming procedures and complex reaction pathways, limiting their accessibility and application .

Modern Synthetic Methodology

Recent advances in synthetic methodology have yielded more efficient approaches to pyrrolidine-3-carboxylic acid derivatives. Of particular note is the development of a streamlined two-step synthesis protocol that operates under mild conditions .

Key features of this improved synthetic approach include:

  • Shortened reaction pathways requiring only two synthetic steps

  • Operation at lower temperatures, reducing energy requirements and side reactions

  • Use of readily available starting materials, enhancing accessibility

  • High stereoselectivity, yielding products with defined spatial configurations

Organocatalytic Approach

The synthesis employs organocatalytic Michael reactions utilizing commercially accessible enoates and nitroalkanes as key starting materials. This approach represents a significant advancement in accessing pyrrolidine-3-carboxylic acid derivatives, including the diethylamide hydrochloride variant .

The reaction sequence typically involves:

  • An organocatalyzed Michael addition

  • Subsequent transformations to introduce the diethylamide functionality

  • Conversion to the hydrochloride salt for stability and isolation

Applications in Medicinal Chemistry

Pyrrolidine-3-carboxylic acid diethylamide hydrochloride and related compounds have demonstrated potential across multiple therapeutic areas, making them valuable targets for pharmaceutical research and development .

Pharmaceutical Applications

The compound's structural features make it potentially valuable in several pharmaceutical contexts:

  • Enzyme inhibition: The pyrrolidine scaffold is known to confer inhibitory activity against various enzyme systems, with the diethylamide functionality potentially modulating binding affinity and selectivity profiles

  • Drug discovery: As a structurally defined building block, the compound may serve as a starting point for medicinal chemistry campaigns aimed at developing novel therapeutic agents

  • Structure-activity relationship studies: The compound's defined stereochemistry allows for exploration of spatial requirements in drug-target interactions

Structural Comparisons with Related Compounds

Pyrrolidine-3-carboxylic acid diethylamide hydrochloride represents one member of a broader family of structurally related compounds. Understanding these relationships provides context for its chemical behavior and potential applications.

Parent Compound Relationship

The parent compound, pyrrolidine-3-carboxylic acid (CAS: 59378-87-9), serves as the foundational structure from which the diethylamide derivative is synthesized. This relationship is significant as it influences both physical properties and biological activities .

Key differences include:

  • Increased lipophilicity in the diethylamide derivative

  • Modified hydrogen bonding capabilities

  • Altered pharmacokinetic properties

  • Different salt formation characteristics

Comparison with Other Derivatives

The scientific literature describes numerous pyrrolidine-3-carboxylic acid derivatives that differ in their substitution patterns and functional group modifications. Notable related compounds include:

  • (S)-Pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1124369-40-9), which features defined stereochemistry at the 3-position

  • Pyrrolidine-3-carboxylic acid hydrochloride (CAS: 953079-94-2), the direct salt form of the parent acid

  • 1-Boc-3-pyrrolidinecarboxylic acid, which incorporates a tert-butyloxycarbonyl protecting group on the pyrrolidine nitrogen

Research Applications and Utilization

Pyrrolidine-3-carboxylic acid diethylamide hydrochloride has potential applications across multiple research domains, extending beyond traditional pharmaceutical development.

Synthetic Chemistry Applications

In synthetic chemistry, the compound may serve several functions:

  • As a building block for more complex molecular architectures

  • As a model compound for studying amide bond formations

  • As a substrate for exploring further chemical transformations

Use in Chemical Research

The well-defined structure and stereospecific configuration make this compound valuable in various research contexts:

  • Structure-activity relationship studies

  • Computational modeling validations

  • Pharmacophore development

  • Binding mode investigations

Reaction Examples

Research involving related pyrrolidine compounds demonstrates their versatility in chemical transformations. For example, pyrrolidine-3-carboxylic acid has been employed in reactions with various substrates including:

  • 6-((6-bromo-1H- triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

  • 5,6-Dichloro-nicotinic acid ethyl ester

  • Various aldehydes in reductive amination reactions

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